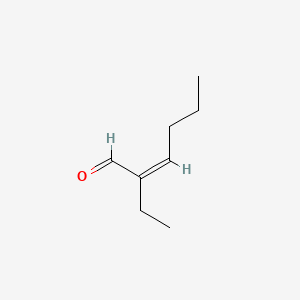

2-Ethyl-3-propylacrolein, (Z)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-3-propylacrolein, (Z)- is an organic compound classified as an aldehyde. It is characterized by the presence of a conjugated system consisting of a carbon-carbon double bond adjacent to a carbonyl group (C=C-C=O). This structure imparts unique reactivity and properties to the compound, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: A common preparation method for 2-Ethyl-3-propylacrolein, (Z)- involves the oxidation of 2-hexenol using hydrogen peroxide in the presence of a catalyst . This reaction proceeds under controlled conditions to yield the target product.

Industrial Production Methods: Industrial production methods for 2-Ethyl-3-propylacrolein, (Z)- are not extensively documented in the literature. the compound’s synthesis typically involves standard organic synthesis techniques, including oxidation reactions and catalytic processes.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-propylacrolein, (Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be readily oxidized to form carboxylic acids.

Reduction: Hydrogenation of 2-Ethyl-3-propylacrolein, (Z)- leads to the formation of saturated aldehydes.

Polymerization: The compound can undergo self-condensation or polymerization reactions, often catalyzed by acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Hydrogenation reactions typically use hydrogen gas and metal catalysts such as palladium or platinum.

Polymerization: Acid catalysts are frequently used to facilitate polymerization reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Saturated aldehydes.

Polymerization: Various polymeric products depending on the reaction conditions.

Scientific Research Applications

2-Ethyl-3-propylacrolein, (Z)- has diverse applications in scientific research, including:

Chemistry: Used as a model compound to study the reactivity of α,β-unsaturated aldehydes.

Biology: Investigated for its potential cytotoxic effects and mechanisms of action.

Medicine: Explored for its role in developing acrolein-based cancer therapies.

Industry: Utilized in organic synthesis and as a precursor for various chemical reactions.

Mechanism of Action

The specific mechanism of action of 2-Ethyl-3-propylacrolein, (Z)- in biological systems is not well-documented. its reactivity is primarily attributed to the presence of the conjugated system (C=C-C=O), which allows it to participate in various chemical reactions. The compound’s effects are likely mediated through interactions with cellular components and enzymes involved in oxidative stress and cytotoxicity .

Comparison with Similar Compounds

2-Ethylhex-2-enal: Shares a similar structure with a conjugated system and is used in similar applications.

2-Ethyl-2-hexenal: Another related compound with comparable reactivity and properties.

Uniqueness: 2-Ethyl-3-propylacrolein, (Z)- is unique due to its specific structural configuration and the presence of both ethyl and propyl groups. This combination imparts distinct reactivity and properties, making it valuable for various research and industrial applications.

Properties

CAS No. |

88288-45-3 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(Z)-2-ethylhex-2-enal |

InChI |

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6- |

InChI Key |

PYLMCYQHBRSDND-VURMDHGXSA-N |

Isomeric SMILES |

CCC/C=C(/CC)\C=O |

Canonical SMILES |

CCCC=C(CC)C=O |

flash_point |

110 °F (NTP, 1992) |

physical_description |

2-ethylhexenal is a colorless to yellow liquid with a powerful odor. Technical mixture (impure). (NTP, 1992) Liquid |

solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)

![6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)